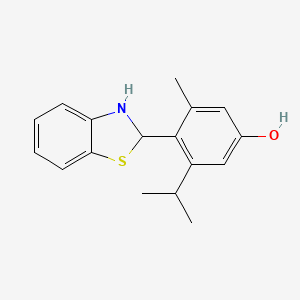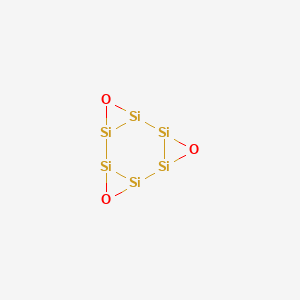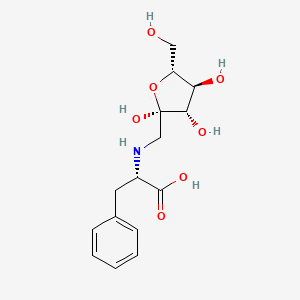
1-Phenyl-3-methyl-1-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-methyl-1-butyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond Its molecular formula is C₁₁H₁₂, and it is known for its unique structure, which includes a phenyl group attached to a butyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-methyl-1-butyne can be synthesized through several methods. One common approach involves the alkylation of phenylacetylene with an appropriate alkyl halide under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where phenylacetylene reacts with an alkyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-methyl-1-butyne undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form the corresponding alkane using palladium or other metal catalysts.
Halogenation: It reacts with halogens to form dihalides.
Nucleophilic Addition: The triple bond can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent.
Nucleophilic Addition: Sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed:
Hydrogenation: 1-Phenyl-3-methylbutane.
Halogenation: 1-Phenyl-3,3-dihalobutane.
Nucleophilic Addition: Various substituted alkenes and alkynes.
Scientific Research Applications
1-Phenyl-3-methyl-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-1-butyne involves its reactivity towards various chemical reagents. The triple bond in the compound is highly reactive and can participate in multiple reaction pathways, including electrophilic addition and nucleophilic substitution . The phenyl group also influences the reactivity by stabilizing intermediates through resonance effects .
Comparison with Similar Compounds
1-Phenyl-1-butyne: Similar structure but lacks the methyl group on the butyne chain.
3-Methyl-1-butyne: Lacks the phenyl group, making it less reactive in certain reactions.
1-Butyne: A simpler alkyne without any substituents on the butyne chain.
Uniqueness: 1-Phenyl-3-methyl-1-butyne is unique due to the presence of both a phenyl group and a methyl group on the butyne chain. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1612-03-9 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methylbut-1-ynylbenzene |
InChI |
InChI=1S/C11H12/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChI Key |
ZSSKQAZGJBLRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)


![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)



![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)



![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
